molecular formula C8H9BrClNO B11719801 Methyl 2-Bromobenzimidate Hydrochloride

Methyl 2-Bromobenzimidate Hydrochloride

Cat. No.: B11719801
M. Wt: 250.52 g/mol
InChI Key: UOXVNXLJFYZVIL-UHFFFAOYSA-N
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Description

Methyl 2-Bromobenzimidate Hydrochloride is a chemical compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol. It is a useful research chemical often employed in various scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromobenzimidate Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromobenzimidate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 2-Bromobenzimidate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-Bromobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Chlorobenzimidate Hydrochloride
  • Methyl 2-Iodobenzimidate Hydrochloride
  • Methyl 2-Fluorobenzimidate Hydrochloride

Uniqueness

Methyl 2-Bromobenzimidate Hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

methyl 2-bromobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5,10H,1H3;1H

InChI Key

UOXVNXLJFYZVIL-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1Br.Cl

Origin of Product

United States

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